molecular formula C7H3ClF3NO4S B074855 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene CAS No. 1550-27-2

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Cat. No.: B074855
CAS No.: 1550-27-2
M. Wt: 289.62 g/mol
InChI Key: BDIMBZRJVHLTPD-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a chemical compound with the molecular formula C7H3ClF3NO4S and a molecular weight of 289.60 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is utilized in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene typically involves the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same nitration reaction but is optimized for large-scale production with enhanced safety measures .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or modify protein function, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is unique due to the presence of both nitro and trifluoromethylsulfonyl groups. This combination imparts distinct chemical reactivity and stability, making it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO4S/c8-5-2-1-4(3-6(5)12(13)14)17(15,16)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIMBZRJVHLTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364271
Record name 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
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Molecular Weight

289.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550-27-2
Record name 1-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1550-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-nitro-4-trifluoromethanesulfonylbenzene
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